molecular formula C9H9FN4 B8454759 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine

1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine

Cat. No. B8454759
M. Wt: 192.19 g/mol
InChI Key: HLHVAFOHHUSOFK-UHFFFAOYSA-N
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Patent
US08937083B2

Procedure details

To a solution of 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine (3.133 g, 14.10 mmol) in ethanol (28.2 ml) was added ethyl acetate until all of the starting material went into solution. The solution was degassed and 10% palladium on carbon (0.750 g, 0.705 mmol) was added and the reaction was stirred in a parr hydrogenator at 40 psi for 3 hours. The solution was filtered through celite with ethyl acetate and concentrated to give 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine (2.000 g, 10.41 mmol, 73.8%) as a brown solid: mp 136.0-138.0° C.; 1H NMR (400 MHz, CDCl3) δ 8.67-8.59 (m, 1H), 8.27 (d, J=2.5 Hz, 1H), 7.73 (dt, J=9.9, 2.3 Hz, 1H), 7.45 (s, 1H), 3.01 (s, 2H), 2.28 (s, 3H); EIMS m/z 192.
Name
3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
3.133 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N:8]2[CH:12]=[C:11]([N+:13]([O-])=O)[C:10]([CH3:16])=[N:9]2)[CH:7]=1.C(OCC)(=O)C>C(O)C.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([N:8]2[CH:12]=[C:11]([NH2:13])[C:10]([CH3:16])=[N:9]2)[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
3.133 g
Type
reactant
Smiles
FC=1C=NC=C(C1)N1N=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
28.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred in a parr hydrogenator at 40 psi for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=NC1)N1N=C(C(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.41 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 73.8%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.